7-Methoxy-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
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Overview
Description
7-Methoxy-4,5-dihydronaphtho[1,2-d]thiazol-2-amine is a chemical compound with the molecular formula C12H12N2OS and a molecular weight of 232.31 g/mol . This compound is notable for its unique structure, which includes a naphtho-thiazole core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-4,5-dihydronaphtho[1,2-d]thiazol-2-amine typically involves the condensation of appropriate naphthoquinone derivatives with thioamides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol . The reaction mixture is heated to facilitate the formation of the thiazole ring, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-4,5-dihydronaphtho[1,2-d]thiazol-2-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amine or methoxy groups, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; in the presence of bases like triethylamine or pyridine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
7-Methoxy-4,5-dihydronaphtho[1,2-d]thiazol-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Methoxy-4,5-dihydronaphtho[1,2-d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
7-Methoxy-4,5-dihydronaphtho[1,2-d]thiazol-2-amine can be compared with other similar compounds, such as:
Naphthoquinones: These compounds share the naphthoquinone core but lack the thiazole ring, resulting in different chemical and biological properties.
Dihydro derivatives: Reduced forms of the compound, which may exhibit different stability and reactivity profiles.
The uniqueness of this compound lies in its combined naphthoquinone and thiazole structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
7-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-15-8-3-4-9-7(6-8)2-5-10-11(9)14-12(13)16-10/h3-4,6H,2,5H2,1H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVDCZOEHBRZGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(CC2)SC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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